Physicochemical properties of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid
Physicochemical properties of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid
Foreword: Navigating the Landscape of a Novel Moiety
In the realm of drug discovery and medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation. The compound 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid represents such a frontier. As a highly functionalized imidazole derivative, it holds potential as a versatile building block or a lead compound for therapeutic development.[1][2] However, its specific combination of a chloro-substituent, a reactive formyl group, and an ionizable propanoic acid sidechain means that comprehensive physicochemical data is not yet established in the public domain.
This guide, therefore, adopts a dual-pronged approach. First, it provides expert-driven predictions of the core physicochemical properties of this molecule, grounded in the fundamental principles of physical organic chemistry and supported by data from structurally analogous compounds. Second, and more critically, it serves as a practical whitepaper, furnishing detailed, field-proven experimental protocols for researchers to determine these properties with high fidelity in their own laboratories. This document is designed not merely to inform, but to empower the scientific community in their work with this and similar novel structures.
Molecular Structure and Predicted Physicochemical Profile
The structure of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a confluence of distinct functional groups that dictate its chemical behavior. Understanding these components is key to predicting its properties.
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Imidazole Core : A five-membered aromatic heterocycle that is amphoteric, capable of acting as both a weak acid and a weak base.[3][4][5]
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2-Chloro Substituent : A potent electron-withdrawing group that significantly modulates the electron density of the imidazole ring, primarily impacting its basicity.[6]
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5-Formyl Substituent : An additional electron-withdrawing group and a reactive aldehyde, which can participate in hydrogen bonding and is susceptible to hydration or oxidation.[7]
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N-1 Propanoic Acid Sidechain : An aliphatic carboxylic acid that introduces a primary acidic center and significantly influences solubility and lipophilicity.
Caption: Workflow for structural and purity verification.
Determination of Acid Dissociation Constants (pKa)
The compound's two pKa values are critical as they govern its ionization state, which in turn dictates solubility, permeability, and receptor binding.
Protocol 2.2.1: Potentiometric Titration
This method directly measures pH changes upon addition of a titrant and is considered a gold standard.
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System Preparation :
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Calibrate a high-precision pH meter at three points (e.g., pH 4.0, 7.0, 10.0).
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Prepare a ~0.01 M solution of the compound in deionized, CO₂-free water. If solubility is low, a co-solvent (e.g., 10-20% methanol or DMSO) can be used, but the resulting "apparent pKa" must be noted.
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Prepare standardized ~0.1 M HCl and ~0.1 M NaOH solutions.
-
-
Titration Procedure :
-
Acidic pKa (Carboxyl) : Titrate the compound solution with the standardized NaOH solution. Record the pH after each incremental addition of base.
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Basic pKa (Imidazole) : First, acidify the compound solution with a slight excess of standardized HCl. Then, titrate this acidified solution with standardized NaOH. This back-titration approach ensures the imidazole is fully protonated at the start.
-
-
Data Analysis :
-
Plot pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.
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Trustworthiness : This self-validating system confirms two distinct ionization events. The shape of the titration curve provides confidence in the measured values. For complex cases, specialized software (e.g., Hyperquad) can be used to refine the pKa values from the titration data. [8]
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Determination of Lipophilicity (LogP and LogD)
Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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LogP is the partition coefficient of the neutral molecule between octanol and water.
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LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. It is the more physiologically relevant parameter. [9]
Caption: Predominant ionic species at different pH ranges.
Protocol 2.3.1: Shake-Flask Method (OECD 107)
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Phase Preparation :
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Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer for pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.
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Partitioning :
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Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration (e.g., 1 mg/mL).
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Combine equal, known volumes of the aqueous solution and the pre-saturated n-octanol in a separatory funnel or vial.
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Shake vigorously for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C).
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Allow the phases to completely separate. Centrifugation may be required to break up emulsions.
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Quantification :
-
Carefully sample a known volume from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV. A calibration curve must be prepared for each phase.
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Expertise : It is critical to demonstrate mass balance. The total amount of compound recovered from both phases should be within 95-105% of the initial amount added. This validates that the compound did not degrade or adsorb to the vessel walls.
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Calculation :
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LogP : Perform the experiment using water adjusted to a pH where the molecule is predominantly neutral (i.e., between the two pKa values, if a neutral form exists, though this molecule is likely zwitterionic). LogP = log₁₀([Compound]octanol / [Compound]water)
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LogD₇.₄ : Perform the experiment using a pH 7.4 buffer as the aqueous phase. LogD₇.₄ = log₁₀([Compound]octanol / [Compound]water at pH 7.4) [10]
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Determination of Aqueous Solubility
Solubility is fundamental for achieving sufficient concentration for biological activity and for formulation development.
Protocol 2.4.1: Equilibrium Shake-Flask Method (OECD 105)
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Experimental Setup :
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Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid throughout the experiment is essential to ensure saturation.
-
-
Equilibration :
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium.
-
Experience : Equilibrium can be slow to achieve. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration is no longer changing.
-
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Sample Processing and Analysis :
-
After equilibration, allow the solid to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
Data Presentation :
Stability Profile
Understanding the chemical stability of a compound is critical for its handling, storage, and development.
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Oxidative Stability : The formyl group is potentially susceptible to oxidation to a carboxylic acid. This can be assessed by storing solutions of the compound in the presence and absence of air or mild oxidizing agents and monitoring for the appearance of the corresponding di-acid impurity by HPLC.
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pH Stability : The stability in aqueous solution at different pH values (e.g., pH 2, 7.4, and 9) should be evaluated over time at a set temperature. The rate of degradation can be monitored by HPLC, identifying any major degradants. The imidazole ring itself is generally stable, but extreme pH and temperature could promote hydrolysis or other reactions.
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Photostability : Exposing solid and solution samples to standardized light sources (as per ICH Q1B guidelines) and comparing them to dark controls will determine if the compound is light-sensitive.
Conclusion and Future Directions
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a molecule with a rich and complex physicochemical profile. While its properties can be reasonably predicted from its structure, this guide emphasizes that such predictions are merely the starting point. The true characterization lies in rigorous, validated experimental work. The protocols detailed herein provide a comprehensive framework for researchers and drug development professionals to generate the high-quality data necessary to unlock the full potential of this promising chemical scaffold. This foundational data will be indispensable for interpreting biological activity, designing further analogues, and advancing any potential therapeutic candidates through the development pipeline.
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